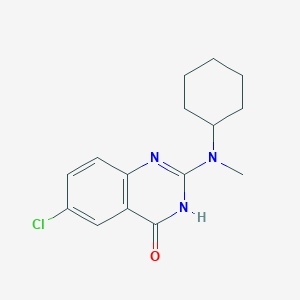
6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one typically involves the reaction of 2-amino-5-chlorobenzamide with cyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone ring.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and properties .
Applications De Recherche Scientifique
6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other quinazolinone derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antitumor and anticonvulsant agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its antitumor properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
Uniqueness
6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazolinone derivatives. Its cyclohexyl(methyl)amino group may enhance its interaction with specific molecular targets, leading to its observed biological effects .
Propriétés
Formule moléculaire |
C15H18ClN3O |
|---|---|
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
6-chloro-2-[cyclohexyl(methyl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O/c1-19(11-5-3-2-4-6-11)15-17-13-8-7-10(16)9-12(13)14(20)18-15/h7-9,11H,2-6H2,1H3,(H,17,18,20) |
Clé InChI |
HYGHNTPCILFAOY-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


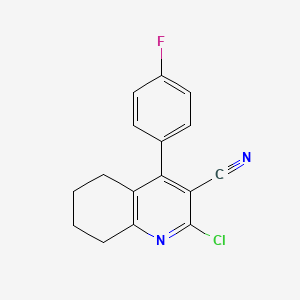
![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)
![5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline](/img/structure/B11838937.png)

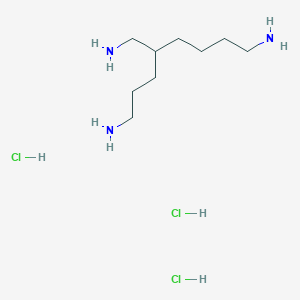
![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)

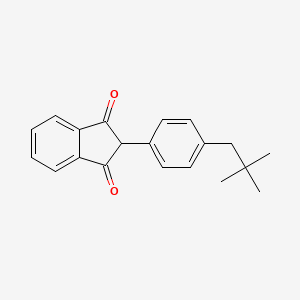
![1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B11838964.png)
![tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11838970.png)
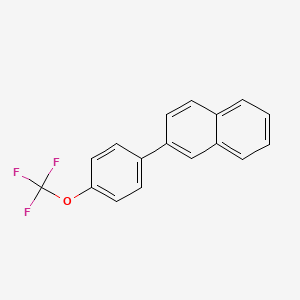

![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)
![N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine](/img/structure/B11839003.png)
